molecular formula C17H24N4O4 B4284744 4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4284744
M. Wt: 348.4 g/mol
InChI Key: SLKPPZLLFZJNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is also known as CPNP and has a molecular formula of C19H25N5O4.

Mechanism of Action

The mechanism of action of CPNP involves the inhibition of various enzymes and receptors that are involved in the development and progression of diseases. CPNP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In addition, CPNP has been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. CPNP has also been found to modulate the activity of various receptors such as dopamine receptors and serotonin receptors.
Biochemical and Physiological Effects:
CPNP has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of acetylated histones, which are associated with the activation of gene expression. CPNP has also been found to increase the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes such as cell growth and differentiation. In addition, CPNP has been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

CPNP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CPNP has also been found to exhibit significant activity at low concentrations, which makes it a cost-effective compound for lab experiments. However, CPNP has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which limits its use in cell-based assays. In addition, CPNP has poor solubility in aqueous solutions, which limits its use in in vivo studies.

Future Directions

There are several future directions for the study of CPNP. One potential direction is to investigate the activity of CPNP against other diseases such as diabetes and cardiovascular diseases. Another potential direction is to investigate the activity of CPNP in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of new analogs of CPNP with improved solubility and reduced cytotoxicity could lead to the discovery of novel drugs with significant therapeutic potential.

Scientific Research Applications

CPNP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. CPNP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, CPNP has been found to exhibit neuroprotective activity by enhancing the survival of neurons and reducing oxidative stress.

properties

IUPAC Name

4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-25-16-12-14(21(23)24)6-7-15(16)18-17(22)20-10-8-19(9-11-20)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPPZLLFZJNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.